HA Synthesis Inhibition IC50: 4-MU Demonstrates Potent and Selective Activity in Prostate Cancer Cells
4-Methylumbelliferone (4-MU) exhibits potent inhibition of hyaluronan (HA) synthesis with an IC50 of 0.4 mM in prostate cancer cells. At this concentration, 4-MU induces >3-fold apoptosis compared to untreated controls, and this pro-apoptotic effect is specifically reversed by the addition of exogenous HA, confirming on-target activity [1]. The IC50 for HA synthesis inhibition is consistently reported as 0.4 mM across multiple studies .
| Evidence Dimension | HA synthesis inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.4 mM |
| Comparator Or Baseline | Untreated control |
| Quantified Difference | >3-fold apoptosis induction; >90% inhibition of NF-κB reporter activity |
| Conditions | DU145, PC3-ML, LNCaP, C4-2B, and LAPC-4 prostate cancer cell lines |
Why This Matters
This quantitative benchmark enables researchers to select 4-MU as a validated HA synthesis inhibitor with defined potency and a clear mechanistic link to apoptosis induction.
- [1] Lokeshwar VB, et al. Antitumor Activity of Hyaluronic Acid Synthesis Inhibitor 4-Methylumbelliferone in Prostate Cancer Cells. Cancer Res. 2010;70(7):2613-2623. View Source
